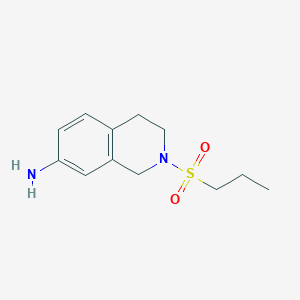
2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine
Overview
Description
2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine is a synthetic organic compound belonging to the class of tetrahydroisoquinolines This compound is characterized by the presence of a propylsulfonyl group attached to the nitrogen atom of the tetrahydroisoquinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core:
Introduction of the Propylsulfonyl Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding N-oxides.
Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: N-oxides of the original compound.
Reduction: Sulfides and secondary amines.
Substitution: Various N-substituted derivatives depending on the reagents used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to neurotransmitters.
Industry:
- Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The propylsulfonyl group can enhance the compound’s binding affinity and specificity towards these targets, potentially modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound without the propylsulfonyl group.
2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine: A similar compound with a methylsulfonyl group instead of a propylsulfonyl group.
2-(Ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine: A compound with an ethylsulfonyl group.
Uniqueness: The presence of the propylsulfonyl group in 2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine imparts unique chemical properties, such as increased lipophilicity and potential for specific molecular interactions, distinguishing it from its analogs with different sulfonyl groups.
Properties
IUPAC Name |
2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-2-7-17(15,16)14-6-5-10-3-4-12(13)8-11(10)9-14/h3-4,8H,2,5-7,9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIRDKCYVZWFCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


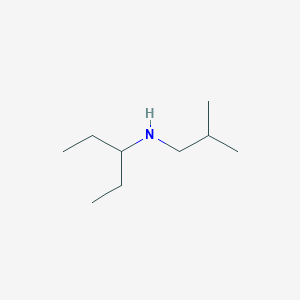
amine](/img/structure/B1414733.png)
![3-{[(Quinolin-8-yl)amino]methyl}phenol](/img/structure/B1414736.png)
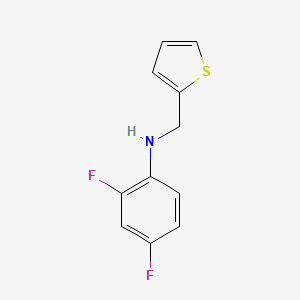
![Ethyl 2-[(2-phenylphenyl)amino]acetate](/img/structure/B1414739.png)

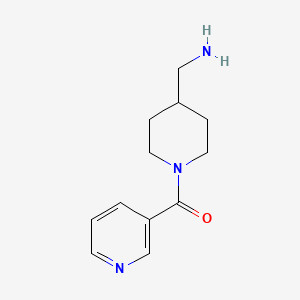
![3-[4-(Difluoromethoxy)phenyl]-1,2-oxazol-5-amine](/img/structure/B1414745.png)
![2-[methyl(propan-2-yl)amino]benzaldehyde](/img/structure/B1414746.png)
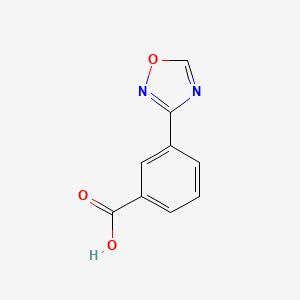
![2-Methyl-2-[(2-methylpropyl)amino]propanenitrile](/img/structure/B1414748.png)
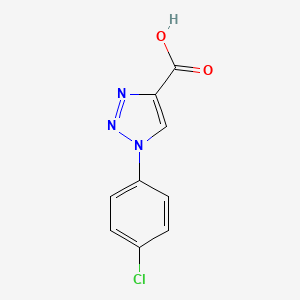

amine](/img/structure/B1414755.png)
